

Application Notes and Protocols for Trisilylamine in Conformal Film Deposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisilylamine*

Cat. No.: *B1208238*

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Topic: **Trisilylamine** for Conformal Film Deposition in High-Aspect-Ratio Structures

Audience: Researchers, scientists, and professionals in semiconductor fabrication and materials science.

Introduction

Trisilylamine (TSA), with the chemical formula $\text{N}(\text{SiH}_3)_3$, is a carbon- and halogen-free precursor that has garnered significant interest for the deposition of high-quality silicon nitride (SiN_x) and silicon oxynitride (SiON) thin films.^{[1][2]} Its high reactivity and high vapor pressure make it particularly suitable for plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD) processes, especially in applications requiring highly conformal coatings in high-aspect-ratio (HAR) structures at low temperatures ($<400^\circ\text{C}$).^[3] This document provides detailed application notes and experimental protocols for the use of **trisilylamine** in these advanced deposition techniques. The absence of carbon in the TSA molecule leads to the deposition of SiN_x films with minimal carbon impurities, typically less than 3%, which is a significant improvement over carbon-containing precursors like BTBAS and TDMAS.^[1]

Key Advantages of Trisilylamine

- **Carbon-Free and Halogen-Free:** Eliminates carbon and halogen incorporation in the deposited films, leading to higher purity and improved electrical and optical properties.^[1]

- **High Reactivity:** Enables low-temperature deposition processes, which are crucial for temperature-sensitive substrates and advanced device architectures.
- **High Vapor Pressure:** Facilitates efficient precursor delivery to the reaction chamber.
- **Excellent Conformality:** Achieves superior step coverage in high-aspect-ratio structures, essential for modern 3D semiconductor devices.^[3]
- **High Growth per Cycle (GPC):** The presence of three silicon atoms in the molecule can contribute to a higher GPC compared to single-silicon-atom precursors.

Applications

Trisilylamine-deposited films are critical in a variety of semiconductor applications, including:

- **Gate Spacers and Liners:** In advanced CMOS technologies, the excellent conformality and electrical properties of PEALD SiN_x from TSA are highly beneficial.
- **Hard Masks and Etch Stop Layers:** The high density and low wet etch rate of the films make them suitable for patterning processes.
- **Encapsulation and Passivation Layers:** Provides a dense barrier against moisture and other contaminants for sensitive devices like OLEDs.^[1]
- **Optical Waveguides:** The tunable refractive index and low optical loss of SiN_x films are advantageous for photonic applications.

Data Presentation: Film Properties

The properties of silicon nitride films deposited using **trisilylamine** are highly dependent on the deposition parameters, particularly the plasma gas composition and temperature. The following tables summarize key quantitative data from various studies.

Table 1: PEALD of Silicon Nitride using **Trisilylamine** with Different Plasma Gases

Plasma Gas	Deposition Temperature (°C)	Growth per Cycle (Å/cycle)	Wet Etch Rate (nm/min in 100:1 HF)	Refractive Index	Reference
N ₂ /H ₂	300 - 400	1.3 - 2.1	~1	2.04 - 2.16	[3]
NH ₃	150 - 350	~0.6 - 0.65	Not specified	1.65 - 1.80	[3]
N ₂	100 - 350	Not specified	Varies with temperature	Not specified	[2]

Table 2: Comparison of **Trisilylamine** with Other Silicon Precursors for PEALD of SiN_x

Precursor	Plasma Gas	Deposition Temperature (°C)	Growth per Cycle (Å/cycle)	Key Features	Reference
Trisilylamine (TSA)	N ₂ /H ₂	300 - 400	1.3 - 2.1	Carbon-free, high GPC	[3]
Trisilylamine (TSA)	NH ₃	150 - 350	~0.65	Improved step coverage	[3]
Hexachlorodisilane (HCDS)	NH ₃	400	Not specified	Conformal, but potential for Cl contamination	[3]
Bis(tert-butylamino)silane (BTBAS)	N ₂	400	Not specified	Carbon contamination can be an issue	

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

This protocol describes a general procedure for depositing conformal silicon nitride thin films using **trisilylamine** and a plasma-based nitrogen source.

1. Substrate Preparation:

- Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).
- Load the substrate into the ALD reactor load lock and transfer it to the deposition chamber.

2. Deposition Parameters:

- Substrate Temperature: 100°C to 400°C. A typical starting point is 300°C.
- **Trisilylamine** (TSA) Precursor:
- Maintain the TSA container at a stable temperature to ensure consistent vapor pressure.
- Pulse Time: 0.1 to 1.0 seconds. This should be optimized for the specific reactor geometry to ensure saturation of the surface reactions.
- Nitrogen Plasma Source (e.g., N₂, NH₃, or N₂/H₂ mixture):
- Plasma Power: 50 to 300 W. Higher power can increase reactivity but may also lead to film damage.
- Plasma Exposure Time: 5 to 30 seconds. Longer times can improve film density but will reduce throughput.
- Purge Gas (e.g., Ar or N₂):
- Purge Time: 5 to 20 seconds. Sufficient purge times are critical to prevent chemical vapor deposition (CVD) type reactions.

3. Deposition Cycle: The PEALD process consists of repeating the following four steps for the desired number of cycles to achieve the target film thickness:

- TSA Pulse: Introduce TSA vapor into the chamber to react with the surface.
- Purge 1: Purge the chamber with an inert gas to remove unreacted TSA and any byproducts.
- Nitrogen Plasma Exposure: Introduce the nitrogen precursor gas and ignite the plasma to react with the adsorbed TSA layer and form silicon nitride.
- Purge 2: Purge the chamber to remove plasma byproducts and unreacted species.

4. Post-Deposition:

- Cool down the substrate under an inert atmosphere before removal from the reactor to prevent oxidation.

Protocol 2: Film Characterization

1. Thickness and Refractive Index:

- Use spectroscopic ellipsometry to measure the film thickness and refractive index.

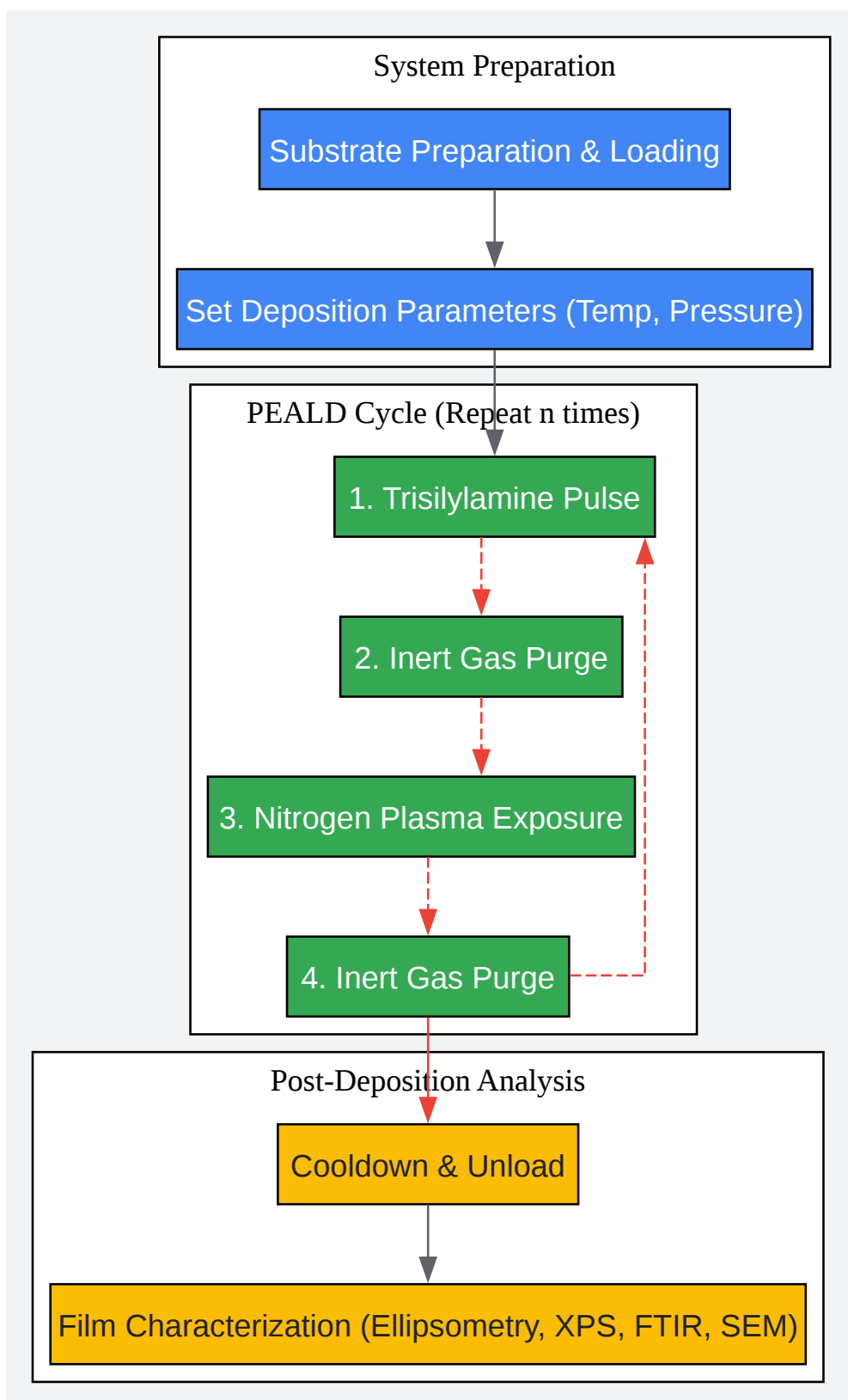
2. Composition and Bonding:

- X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition (Si, N, O, C) and chemical bonding states.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify vibrational modes corresponding to Si-N, Si-H, and N-H bonds to assess film quality and hydrogen content.

3. Conformality in High-Aspect-Ratio Structures:

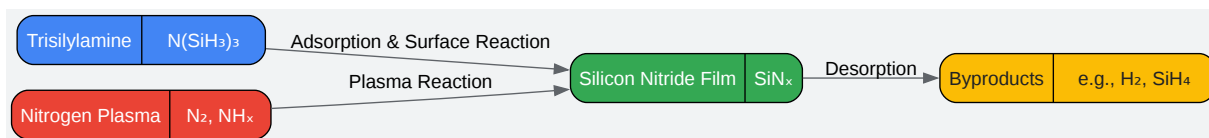
- Deposit the film on a patterned substrate with high-aspect-ratio features (e.g., trenches or vias).
- Use cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to measure the film thickness at the top, sidewall, and bottom of the features to evaluate step coverage.

Mandatory Visualizations



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Caption: Experimental workflow for PEALD of SiN_x using **trisilylamine**.



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